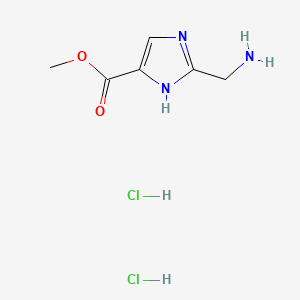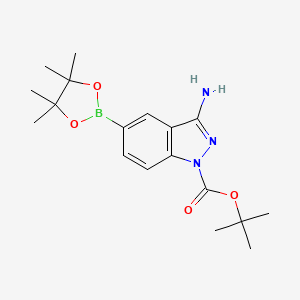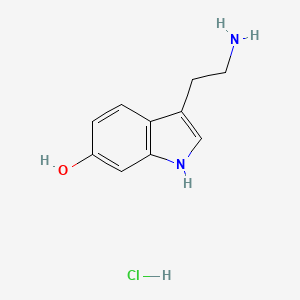
methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride (M2A1HICD) is an important organic compound commonly used in a variety of scientific research applications. It is a member of the imidazole family, which is composed of compounds that contain five-membered rings with two nitrogen atoms. M2A1HICD is a white, crystalline solid that is soluble in water and ethanol. It is a versatile reagent used in a variety of scientific research applications, including the synthesis of peptides, the preparation of pharmaceuticals, and the production of polymers.
Mécanisme D'action
Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride acts as an acid-base catalyst in the reaction of methyl 2-amino-4-carboxylic acid and imidazole. The reaction is initiated by the protonation of the amine group of the methyl 2-amino-4-carboxylic acid, which results in the formation of a positively charged species. This species then reacts with the imidazole, forming a covalent bond and releasing a proton. The resulting product is methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride.
Biochemical and Physiological Effects
methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride can inhibit the growth of certain bacteria and fungi. In addition, methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride has been shown to have antifungal and antibacterial properties. It has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride is a versatile reagent that is widely used in scientific research applications. It is a relatively inexpensive and readily available reagent, making it ideal for use in laboratory experiments. However, methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride is a potentially hazardous compound and should be handled with care. In addition, the reaction of methyl 2-amino-4-carboxylic acid and imidazole is exothermic and should be conducted in a well-ventilated area.
Orientations Futures
Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride has a wide range of potential applications in scientific research. Future research should focus on exploring the potential applications of methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride in the synthesis of pharmaceuticals, the production of polymers, and the synthesis of organic compounds. In addition, further research should be conducted to explore the potential therapeutic applications of methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride, including its potential use as an antimicrobial agent. Finally, future research should focus on the development of more efficient and cost-effective methods for the synthesis of methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride.
Méthodes De Synthèse
Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride is synthesized from the reaction of methyl 2-amino-4-carboxylic acid and imidazole in the presence of a strong acid. The reaction is carried out at a temperature of 110°C and a pressure of 1.5 atm for a period of 2-3 hours. The reaction produces a white, crystalline solid that is soluble in water and ethanol.
Applications De Recherche Scientifique
Methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride is a versatile reagent used in a variety of scientific research applications. It is used in the synthesis of peptides, the preparation of pharmaceuticals, and the production of polymers. In addition, methyl 2-(aminomethyl)-1H-imidazole-4-carboxylate dihydrochloride is used in the synthesis of heterocyclic compounds, the production of dyes and pigments, and the synthesis of organic compounds.
Propriétés
IUPAC Name |
methyl 2-(aminomethyl)-1H-imidazole-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-11-6(10)4-3-8-5(2-7)9-4;;/h3H,2,7H2,1H3,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLILJYNWYZRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine](/img/structure/B6604500.png)
![tert-butyl 5-cyano-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6604519.png)


![ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate](/img/structure/B6604540.png)


![(2S)-3-methyl-2-{[(2S)-pyrrolidin-2-yl]formamido}butanoic acid, trifluoroacetic acid](/img/structure/B6604555.png)


![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)

![tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)
![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)